Frangulina A

Descripción general

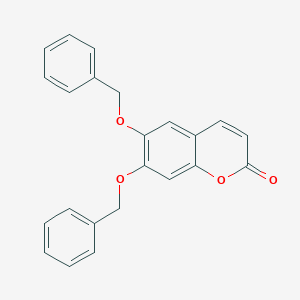

Descripción

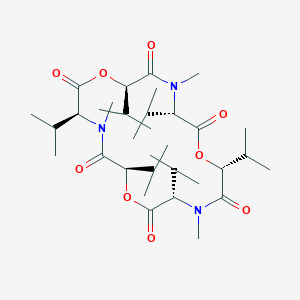

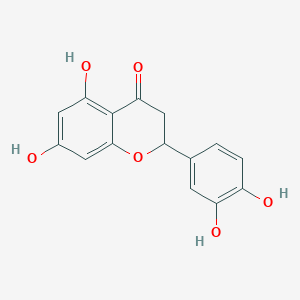

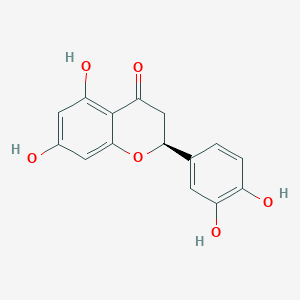

La frangulina A es un glucósido de antraquinona de origen natural que se encuentra principalmente en la corteza del espino cerval (Frangula alnus) y en otras especies de la familia Rhamnaceae . Es conocida por sus propiedades bioactivas, incluyendo efectos laxantes y potencial actividad antibacteriana . El compuesto se caracteriza por su fórmula molecular C21H20O9 y también se conoce como 1,3,8-trihidroxi-6-metilanthraquinona-l-ramnósido .

Aplicaciones Científicas De Investigación

La frangulina A tiene una amplia gama de aplicaciones de investigación científica en química, biología, medicina e industria. En química, se utiliza como estándar de referencia para métodos analíticos como la cromatografía líquida de alta resolución . En biología y medicina, la this compound se ha investigado por sus actividades antibacterianas, antiinflamatorias y antineoplásicas . También se utiliza en el estudio de interacciones moleculares con proteínas y ADN, proporcionando información sobre sus posibles aplicaciones terapéuticas .

Mecanismo De Acción

El mecanismo de acción de la frangulina A implica su interacción con objetivos moleculares como las proteínas y el ADN. El compuesto forma complejos estables con la albúmina sérica bovina y el ADN de timo de ternera a través de fuerzas hidrófobas y enlaces de hidrógeno . Estas interacciones conducen a la extinción de fluorescencia y cambios en la estructura molecular, que son esenciales para su bioactividad. Además, la this compound exhibe interacciones electrostáticas con el ADN, contribuyendo a sus efectos terapéuticos .

Safety and Hazards

Direcciones Futuras

Frangulin A has been widely investigated for its medicinal properties, especially its laxative effects and the bioactive properties of the plant material extract . Future research could explore its antibacterial properties and its impact on probiotic gut bacteria . The study indicated that contact with the extracts may reduce the total permeability of the bacterial membranes, opening up the possibility of using Frangulin A extracts as a factor regulating transport into cells, which may be used to support the action of other bioactive substances .

Análisis Bioquímico

Biochemical Properties

Frangulin A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including bovine serum albumin and calf thymus DNA . The interaction with bovine serum albumin is primarily through hydrophobic forces and hydrogen bonding, which can affect the protein’s structure and function . Additionally, Frangulin A binds to calf thymus DNA, potentially influencing DNA stability and replication .

Cellular Effects

Frangulin A exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Frangulin A can modulate the expression of genes involved in oxidative stress response and apoptosis . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of Frangulin A involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Frangulin A binds to specific sites on enzymes and proteins, leading to conformational changes that can either inhibit or activate their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Frangulin A change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Frangulin A is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to Frangulin A can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Frangulin A vary with different dosages in animal models. At low doses, Frangulin A exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

Frangulin A is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other metabolic pathways, influencing overall metabolic homeostasis .

Transport and Distribution

Frangulin A is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, Frangulin A can bind to intracellular proteins and organelles, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of Frangulin A is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals can direct Frangulin A to specific compartments or organelles, influencing its biological effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La frangulina A puede sintetizarse a través de varios métodos, incluyendo la extracción de fuentes naturales y la síntesis química. El proceso de extracción típicamente implica el uso de solventes como agua, metanol, etanol e isopropanol . Las condiciones de extracción se optimizan para maximizar el rendimiento y la pureza del compuesto. Por ejemplo, se ha desarrollado un método validado de cromatografía líquida de alta resolución para la determinación cuantitativa de frangulinas A y B en la corteza de Frangula alnus .

Métodos de producción industrial: La producción industrial de this compound implica la extracción y aislamiento del compuesto a partir de materiales vegetales. El proceso incluye la extracción en caliente seguida del lavado del precipitado de la frangulina cruda con una mezcla fría de solventes para obtener un producto de alta pureza . Este método garantiza un rendimiento y una pureza satisfactorios adecuados para aplicaciones industriales.

Análisis De Reacciones Químicas

Tipos de reacciones: La frangulina A experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su bioactividad.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción se controlan cuidadosamente para lograr los productos deseados. Por ejemplo, la interacción de la this compound con la albúmina sérica bovina y el ADN de timo de ternera se ha estudiado utilizando espectros de fluorescencia y métodos de acoplamiento molecular .

Principales productos formados: Los principales productos formados a partir de las reacciones de la this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la interacción con el ADN y las proteínas puede conducir a la formación de complejos estables que exhiben extinción de fluorescencia y otras propiedades bioactivas .

Comparación Con Compuestos Similares

La frangulina A es similar a otros derivados de antraquinona como la emodina, la fisciona y la ventilagolina . es única debido a su estructura específica de glucósido, que mejora su bioactividad y potencial terapéutico. La emodina, por ejemplo, es conocida por sus actividades antiinflamatorias y antineoplásicas, pero la estructura de glucósido de la this compound proporciona beneficios adicionales en términos de interacciones moleculares y estabilidad .

Lista de Compuestos Similares:- Emodina

- Fisciona

- Ventilagolina

- Ventiloquinona-I

La this compound destaca entre estos compuestos por su estructura única de glucósido y su potencial para diversas aplicaciones terapéuticas.

Propiedades

IUPAC Name |

1,8-dihydroxy-3-methyl-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTVUKLWJFJOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Franguloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

521-62-0 | |

| Record name | Franguloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C | |

| Record name | Franguloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.